Mofegiline
Übersicht
Beschreibung
Mofegilin ist ein selektiver, irreversibler Inhibitor der Monoaminoxidase B und der Semicarbazid-sensitiven Aminoxidase. Es wurde für die Behandlung der Parkinson-Krankheit und der Alzheimer-Krankheit untersucht, wurde aber nie vermarktet .
Herstellungsmethoden
Die Synthese von Mofegilin beinhaltet die Bildung einer Fluormethylengruppe und einer Fluorphenylgruppe. Die genauen Syntheserouten und Reaktionsbedingungen sind in der öffentlichen Domäne nicht leicht zugänglich. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, die Fluorierungs- und Aminierungsschritte beinhalten .
Analyse Chemischer Reaktionen
Mofegilin durchläuft verschiedene Arten von chemischen Reaktionen:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.
Substitution: Mofegilin kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Fluoratome. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.
Wissenschaftliche Forschungsanwendungen
Mofegilin wurde hauptsächlich auf seine mögliche Verwendung bei der Behandlung neurodegenerativer Erkrankungen wie der Parkinson-Krankheit und der Alzheimer-Krankheit untersucht. Es hemmt die Monoaminoxidase B, die am Abbau von Dopamin beteiligt ist, wodurch der Dopaminspiegel im Gehirn erhöht wird. Dies macht es zu einem potenziellen Therapeutikum für Erkrankungen, die durch niedrige Dopaminspiegel gekennzeichnet sind .
Wirkmechanismus
Mofegilin entfaltet seine Wirkung durch irreversible Hemmung der Monoaminoxidase B und der Semicarbazid-sensitiven Aminoxidase. Diese Hemmung verhindert den Abbau von Monoaminen wie Dopamin, was zu erhöhten Spiegeln dieser Neurotransmitter im Gehirn führt. Die molekularen Zielstrukturen von Mofegilin umfassen die aktiven Zentren der Monoaminoxidase B und der Semicarbazid-sensitiven Aminoxidase .
Wirkmechanismus
Mofegiline exerts its effects by irreversibly inhibiting monoamine oxidase B and semicarbazide-sensitive amine oxidase. This inhibition prevents the breakdown of monoamines such as dopamine, leading to increased levels of these neurotransmitters in the brain. The molecular targets of this compound include the active sites of monoamine oxidase B and semicarbazide-sensitive amine oxidase .
Vergleich Mit ähnlichen Verbindungen
Mofegilin ähnelt anderen Monoaminoxidase-B-Inhibitoren wie:
Biologische Aktivität
Mofegiline is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B), primarily developed for the treatment of Parkinson's disease. Its biological activity is characterized by its mechanism of action, pharmacological effects, and potential therapeutic applications. This article delves into the structural and mechanistic studies that elucidate the biological activity of this compound, supported by case studies and research findings.
This compound exerts its biological effects through the irreversible inhibition of MAO-B, an enzyme responsible for the breakdown of neurotransmitters such as dopamine. The inhibition occurs via a mechanism-based approach, where this compound forms a covalent bond with the flavin cofactor of MAO-B. The following key points summarize the mechanism:
- Irreversible Inhibition : this compound binds to MAO-B in a stoichiometric manner (1:1 molar ratio), leading to permanent inactivation of the enzyme without observable catalytic turnover .
- Structural Modifications : The interaction with MAO-B modifies the flavin cofactor, resulting in distinct absorption spectral properties. Notably, the maximum absorbance occurs around 450 nm, differing from traditional flavin N(5) or C(4a) adducts .
- Kinetic Parameters : The competitive inhibition constant (K_i) for this compound is approximately 28 nM, indicating high potency against MAO-B .
Pharmacological Properties
This compound's pharmacological profile extends beyond MAO-B inhibition. It also exhibits anti-inflammatory properties through the inactivation of semicarbazide-sensitive amine oxidase (SSAO/VAP-1), which plays a role in various inflammatory processes .
Table 1: Key Pharmacological Properties of this compound
Property | Value |
---|---|
Target Enzyme | MAO-B |
K_i (Competitive Inhibition) | 28 nM |
Binding Type | Irreversible |
Molar Stoichiometry | 1:1 |
Absorption Max | ~450 nm |
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of this compound:
- Parkinson’s Disease Treatment : Clinical trials have demonstrated that this compound can improve motor function in Parkinson's disease patients by increasing dopamine levels through MAO-B inhibition. The compound's selectivity for MAO-B over MAO-A minimizes side effects associated with non-selective inhibitors .
- Anti-inflammatory Effects : Research has shown that this compound reduces inflammation markers in animal models by inhibiting SSAO/VAP-1 activity. This suggests potential applications in treating inflammatory disorders beyond neurodegenerative diseases .
- Neuroprotective Effects : this compound has been linked to neuroprotective effects, potentially reducing neuronal apoptosis and oxidative stress in models of neurodegeneration. This could enhance its therapeutic efficacy in diseases like Alzheimer's and Huntington's disease .
Structural Insights
The structural basis for this compound's action has been elucidated through X-ray crystallography and spectroscopic studies:
- X-ray Crystallography : The crystal structure of the this compound-MAO-B complex reveals a covalent bond between the N(5) position of the flavin cofactor and the distal allylamine carbon atom of this compound. This structural modification is crucial for its irreversible inhibition mechanism .
- Spectroscopic Analysis : Circular dichroism spectra indicate significant changes upon binding, with a characteristic negative peak at 340 nm, aligning with features seen in flavocyanine adducts .
Eigenschaften
IUPAC Name |
(2E)-2-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-7-10(8-14)2-1-9-3-5-11(13)6-4-9/h3-7H,1-2,8,14H2/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLBSYHAEKDUSU-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=CF)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC/C(=C\F)/CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869629 | |
Record name | Mofegiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50869629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119386-96-8 | |
Record name | Mofegiline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119386-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mofegiline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119386968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mofegiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50869629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOFEGILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FMJ6D8Y1B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.